molecular formula C24H19N3O4 B5377347 (4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one

(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one

Cat. No.: B5377347
M. Wt: 413.4 g/mol
InChI Key: WRWRHVXRRRHDEH-JCMHNJIXSA-N
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Description

(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one is a complex organic compound with a unique structure that includes methoxy, methyl, and nitro functional groups attached to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 4-nitrophenylhydrazine under acidic conditions to yield the final pyrazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid and 4-methylbenzoic acid.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-5-(4-methoxyphenyl)-4-[(4-chlorophenyl)methylidene]-2-(4-nitrophenyl

Properties

IUPAC Name

(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-16-3-5-17(6-4-16)15-22-23(18-7-13-21(31-2)14-8-18)25-26(24(22)28)19-9-11-20(12-10-19)27(29)30/h3-15H,1-2H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWRHVXRRRHDEH-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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